Product packaging for [3-(Piperidinomethyl)phenyl]methanol(Cat. No.:CAS No. 73278-91-8)

[3-(Piperidinomethyl)phenyl]methanol

Cat. No.: B1314411
CAS No.: 73278-91-8
M. Wt: 205.3 g/mol
InChI Key: NZKXLHGCZWDXGE-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The importance of the [3-(Piperidinomethyl)phenyl]methanol scaffold is best understood by examining its constituent parts. The piperidine (B6355638) ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, often referred to as a "privileged scaffold" in medicinal chemistry. researchgate.netajchem-a.com It is a six-membered nitrogen-containing heterocycle that provides a rigid, three-dimensional structure, which is advantageous for precise orientation within the binding sites of biological targets like enzymes and receptors. lifechemicals.com This contrasts with flat aromatic rings, offering the potential to establish additional protein-ligand interactions. lifechemicals.com Consequently, the piperidine moiety is a cornerstone in the design of drugs across numerous therapeutic areas. researchgate.netajchem-a.com

The phenylmethanol, or benzyl (B1604629) alcohol, framework is another crucial component in drug design. The hydroxyl group can participate in hydrogen bonding—a key interaction for molecular recognition and binding affinity—while the phenyl ring can be readily functionalized to modulate the molecule's steric, electronic, and pharmacokinetic properties. The integration of a piperidinomethyl group onto the phenylmethanol core, as seen in this compound, creates a molecule with a distinct spatial arrangement of functional groups: a hydrogen-bonding alcohol, an aromatic ring for potential π-stacking interactions, and a basic nitrogen atom that can engage in ionic interactions when protonated at physiological pH.

This specific combination of features makes the scaffold particularly relevant in the synthesis of compounds targeting the central nervous system, as well as in the development of enzyme inhibitors and receptor modulators. ajchem-a.comacs.org For instance, N-benzyl-piperidine structures are integral to multipotent molecules designed to treat complex conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. ajchem-a.com The strategic placement of the piperidinomethyl group on the phenyl ring allows for systematic modifications to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

Drug Name Therapeutic Class
Loratadine Antihistamine
Ropivacaine Local Anesthetic
Haloperidol Antipsychotic
Fentanyl Opioid Analgesic
Methylphenidate CNS Stimulant
Donepezil Acetylcholinesterase Inhibitor

Historical Perspective on Substituted Phenylmethanol and Piperidine Architectures in Chemical Research

The journey of the piperidine and phenylmethanol scaffolds in chemical research is rooted in the study of natural products. The piperidine ring was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after isolating it from the degradation of piperine. wikipedia.org Piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), has been a subject of interest for over two centuries and is itself a piperidine derivative. wikipedia.orgencyclopedia.pub

The discovery of piperidine within a vast number of biologically active alkaloids solidified its importance as a key pharmacophore. Historic examples include coniine, the toxic component of poison hemlock, and morphine and codeine, the potent analgesics isolated from the opium poppy (Papaver somniferum). wikipedia.orgnih.gov These natural compounds laid the foundation for modern pharmacology and demonstrated the critical role of the piperidine nucleus in modulating biological activity. This legacy spurred generations of chemists to develop synthetic methods for creating novel piperidine derivatives, making it one of the most important building blocks in drug discovery. mdpi.comnih.gov

The substituted phenylmethanol architecture, while simpler, has a parallel history of significance. Benzyl alcohol itself is a fundamental organic compound, but the strategic functionalization of the phenyl ring became a central theme in 20th-century medicinal chemistry. Researchers discovered that by adding various substituents to the benzene (B151609) ring of phenylmethanol and related structures, they could fine-tune the activity of drug candidates for specific biological targets. This approach has been instrumental in developing compounds for a wide range of diseases. The eventual combination of these two historic scaffolds—piperidine and substituted phenylmethanol—represents a logical evolution in rational drug design, aiming to merge the favorable properties of both motifs into a single, highly adaptable molecular framework. acs.orgnih.gov

Table 2: Selected Natural Alkaloids Containing the Piperidine Moiety

Alkaloid Name Natural Source Historical Significance
Piperine Piper nigrum (Black Pepper) Led to the initial discovery and naming of piperidine. wikipedia.org
Coniine Conium maculatum (Poison Hemlock) One of the first alkaloids to be synthesized; a potent neurotoxin. wikipedia.org
Morphine Papaver somniferum (Opium Poppy) A foundational opioid analgesic that revolutionized pain management. nih.gov
Atropine Atropa belladonna (Deadly Nightshade) A tropane (B1204802) alkaloid (fused piperidine-pyrrolidine ring) used as an anticholinergic agent. nih.gov
Lobeline Lobelia inflata (Indian Tobacco) A respiratory stimulant and smoking cessation aid. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B1314411 [3-(Piperidinomethyl)phenyl]methanol CAS No. 73278-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKXLHGCZWDXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428215
Record name [3-(Piperidinomethyl)phenyl]methanol
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73278-91-8
Record name 3-(1-Piperidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Piperidinomethyl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Piperidinomethyl Phenyl Methanol and Analogues

Approaches to the Core Structure of [3-(Piperidinomethyl)phenyl]methanol

The synthesis of the fundamental this compound scaffold can be achieved through several strategic routes, primarily involving the assembly from key precursors or the application of advanced catalytic systems.

Development of Synthetic Routes from Precursors

The construction of this compound from readily available starting materials is a cornerstone of its synthesis. A primary and efficient method is the reductive amination of 3-formylbenzyl alcohol with piperidine (B6355638). This reaction typically involves the formation of an intermediate iminium ion, which is subsequently reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) to yield the final product.

Another notable approach begins with N-protected 3-piperidone. google.com This method involves a Grignard reaction with a suitable phenyl magnesium halide, followed by an elimination reaction and subsequent hydrogenation to form the N-protected 3-phenylpiperidine (B1330008). google.com A final deprotection and functional group manipulation on the phenyl ring would lead to the target molecule. The Mannich-type condensation reaction also presents a viable, albeit sometimes more complex, route for synthesizing piperidine derivatives under reflux conditions.

Table 1: Comparison of Precursor-Based Synthetic Routes

Synthetic RouteKey PrecursorsReagents & ConditionsAdvantages
Reductive Amination 3-Formylbenzyl alcohol, PiperidineNaBH₄ or NaBH(OAc)₃, Methanol (B129727)Mild conditions, readily available reagents.
Grignard Reaction N-Protected 3-piperidone, Phenyl magnesium halideGrignard reagent, then elimination & hydrogenationVersatile for creating substituted phenyl rings. google.com
Mannich-type Condensation Appropriate ketone, formaldehyde, piperidineAcid or base catalyst, refluxGood for creating more complex derivatives.

Exploration of Catalytic Transformations

Catalytic methods offer efficient and often more environmentally friendly pathways to the this compound core and related structures. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for hydrogenation reactions. For instance, a convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. researchgate.net

Homogeneous catalysis, particularly with transition metals like rhodium, has been pivotal in developing advanced synthetic methods. nih.gov For example, rhodium-catalyzed hydrogenation of substituted pyridines can yield piperidine derivatives, sometimes with high stereoselectivity. nih.gov These catalytic systems are crucial for reactions that require specific bond formations or reductions under mild conditions, which is essential for synthesizing complex molecules with sensitive functional groups.

Table 2: Overview of Catalytic Systems

Catalyst SystemReaction TypeSubstratesKey Features
Palladium on Carbon (Pd/C) Hydrogenation, DeoxygenationPyridine (B92270) derivatives, unsaturated precursorsHigh efficiency, simple workup, widely applicable. researchgate.net
Rhodium Complexes (e.g., [Rh(cod)OH]₂) Asymmetric Hydrogenation, Reductive Heck ReactionPyridines, Arylboronic acidsHigh enantioselectivity, suitable for chiral synthesis. organic-chemistry.orgtmc.edu
Raney Nickel (Ra-Ni) HydrogenationN-protected 3-piperidone derivativesCost-effective, used in Grignard-based routes. google.com

Design and Synthesis of Chemically Modified this compound Derivatives

Modification of the parent structure is key to exploring structure-activity relationships. This involves stereoselective synthesis, functional group interconversions, and diversification of the piperidine ring.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can be achieved through asymmetric synthesis. A significant strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgtmc.edu This method can utilize arylboronic acids and a derivative of pyridine to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgtmc.edu Subsequent reduction of the tetrahydropyridine (B1245486) provides access to a wide variety of enantioenriched 3-substituted piperidines. organic-chemistry.orgtmc.edu The choice of chiral ligands, such as (S)-Segphos, is critical in controlling the stereochemical outcome of the reaction. tmc.edu Such methods are invaluable for preparing specific enantiomers for biological evaluation.

Functional Group Interconversions at the Methanol Moiety

The hydroxyl group of the methanol moiety is a versatile handle for chemical modification through various functional group interconversions (FGIs). ub.eduvanderbilt.edu These transformations allow for the synthesis of a broad range of derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Conversion to Halides: The alcohol can be converted into an alkyl halide, which is a good leaving group for subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides are commonly employed. vanderbilt.edu

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) or etherification via reactions like the Williamson ether synthesis.

Table 3: Selected Functional Group Interconversions of the Methanol Moiety

TransformationReagent(s)Resulting Functional Group
Oxidation (partial) Pyridinium chlorochromate (PCC)Aldehyde (-CHO)
Oxidation (full) Potassium permanganate (KMnO₄)Carboxylic Acid (-COOH)
Conversion to Chloride Thionyl chloride (SOCl₂)Chloromethyl (-CH₂Cl)
Conversion to Bromide Phosphorus tribromide (PBr₃)Bromomethyl (-CH₂Br)
Esterification Acyl chloride, PyridineEster (-CH₂OCOR)
Etherification NaH, Alkyl halide (R-X)Ether (-CH₂OR)

Diversification of the Piperidine Ring Substituents

Modifying the piperidine ring itself is a common strategy to create a library of analogues. These modifications can occur at the nitrogen atom or the carbon backbone of the ring.

N-Substitution: The secondary amine of the piperidine ring is readily functionalized. N-alkylation can be achieved by reaction with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. researchgate.net

C-Substitution: Introducing substituents onto the carbon atoms of the piperidine ring is more complex and often requires synthesizing the ring from substituted precursors. For example, using a substituted pyridine in a hydrogenation reaction can yield a piperidine with substituents at various positions. nih.gov Modern cross-coupling reactions can also be employed on suitably functionalized piperidine intermediates to introduce aryl or alkyl groups.

Aromatic Ring Functionalization Strategies

The synthesis of substituted benzyl (B1604629) alcohols, such as this compound, often relies on the strategic functionalization of a benzene (B151609) ring. This can be achieved through a multi-step process starting from simple aromatic precursors.

A common foundational strategy involves the conversion of benzene into benzyl alcohol, which can then be further modified. This process typically occurs in several stages. Initially, a Friedel-Crafts alkylation of benzene with a methyl halide (like methyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride) yields toluene (B28343). vedantu.com The methyl group of toluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, resulting in benzoic acid. vedantu.com Finally, the benzoic acid is reduced to benzyl alcohol using a suitable reducing agent, for example, lithium aluminum hydride (LiAlH₄). vedantu.com

Once a substituted benzyl alcohol is obtained, further functionalization can be achieved. Modern synthetic chemistry has seen significant progress in C-H functionalization strategies, which allow for the direct modification of C-H bonds. researchgate.net These methods can be applied to aromatic compounds to introduce various substituents, representing a more atom-economical approach compared to classical multi-step syntheses. researchgate.net For instance, transition-metal-free, oxidative cross-dehydrogenative coupling provides a pathway for the regioselective acylation of certain aromatic systems using benzyl alcohols as reactants. researchgate.net

Another approach involves the dehydrogenative functionalization of benzyl alcohols themselves. For example, benzyl alcohols can undergo catalytic dehydrogenation to form benzaldehydes in situ. These aldehydes can then react further in one-pot syntheses to create more complex molecules. researchgate.net

The table below summarizes a classical multi-step functionalization of benzene to produce the benzyl alcohol core.

Step Reactant Reagents Product Reaction Type
1BenzeneCH₃Cl, AlCl₃TolueneFriedel-Crafts Alkylation
2TolueneKMnO₄, H₃O⁺Benzoic AcidOxidation
3Benzoic AcidLiAlH₄, EtherBenzyl AlcoholReduction

Mannich Reaction-Based Synthesis of Related Structures

The Mannich reaction is a cornerstone in organic synthesis for producing β-amino carbonyl compounds and their derivatives, known as Mannich bases. researchgate.netoarjbp.com This powerful carbon-carbon and carbon-nitrogen bond-forming reaction involves the aminoalkylation of an acidic proton located on a substrate. researchgate.net The classic reaction is a three-component condensation of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine (such as piperidine). oarjbp.com

The versatility of the Mannich reaction makes it highly suitable for synthesizing a wide array of piperidine-containing structures. researchgate.netjofamericanscience.org The reaction mechanism typically begins with the formation of an Eschenmoser-like salt (an iminium ion) from the amine and the aldehyde. This electrophilic iminium ion then reacts with the carbanion (enolate) formed from the active hydrogen compound. oarjbp.com

Variations of this reaction, such as the nitro-Mannich (or aza-Henry) reaction, further expand its utility. In this variant, a nitroalkane reacts with an imine to form a β-nitroamine, which is a versatile intermediate for target-oriented synthesis. researchgate.net Organocatalysis has also been applied to the Mannich reaction to achieve enantioselective synthesis of piperidine derivatives. mun.ca For example, chiral catalysts can be used in three-component reactions to produce highly substituted chiral piperidines. rsc.org

The synthesis of Mannich bases is integral to medicinal chemistry due to the wide range of biological activities these compounds exhibit. researchgate.net The reaction's adaptability allows for the use of diverse substrates, leading to a vast library of potential structures. oarjbp.com

Below is a table detailing examples of components used in Mannich reactions to generate various β-amino compounds.

Active Hydrogen Compound Amine Aldehyde Catalyst/Conditions Product Type
KetonesSecondary Amine (e.g., Piperidine)FormaldehydeAcid or Base Catalysisβ-Amino Ketone
NitroalkaneImine (pre-formed or in situ)(Component of imine)Stereoselective Catalystsβ-Nitroamine
1,3-bis-trimethylsily enol etherAmineAldehydeOrganocatalystChiral Dihydropyridinone
Isatin (B1672199)NorfloxacinAromatic AldehydeReflux in TetrahydrofuranIsatin-Norfloxacin Mannich Base
LawsoneVarious AminesAldehydeStirring in Ethanol at RTLawsone Mannich Base

Advanced Spectroscopic and Structural Characterization of 3 Piperidinomethyl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of [3-(Piperidinomethyl)phenyl]methanol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

While comprehensive, peer-reviewed experimental NMR data for this compound is not widely available in the public domain, this section will detail the expected spectral characteristics based on the known structure and established principles of NMR spectroscopy. Predicted chemical shifts and coupling patterns provide a theoretical framework for the structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic alcohol methylene (B1212753) protons (-CH₂OH), the benzylic piperidine (B6355638) methylene protons (-CH₂-Pip), and the aliphatic protons of the piperidine ring.

The aromatic region would likely display complex multiplets between δ 7.0 and 7.4 ppm, corresponding to the four protons on the disubstituted benzene (B151609) ring. The substitution pattern (meta) would lead to characteristic splitting patterns. The benzylic methylene protons of the alcohol group (-CH₂OH) are expected to appear as a singlet around δ 4.7 ppm. The methylene bridge connecting the phenyl ring to the piperidine nitrogen (-CH₂-N) would likely resonate as a singlet around δ 3.5 ppm. The piperidine ring protons would produce signals in the aliphatic region (δ 1.4-2.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) would be deshielded and appear further downfield (around δ 2.4 ppm) compared to the β- and γ-protons (around δ 1.4-1.6 ppm). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 7.0 - 7.4 Multiplet
Ar-CH₂-OH ~4.7 Singlet
Ar-CH₂-N ~3.5 Singlet
Piperidine α-CH₂ ~2.4 Multiplet
Piperidine β,γ-CH₂ 1.4 - 1.6 Multiplet

Note: Data is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The aromatic carbons would resonate in the δ 125-142 ppm region. The two quaternary aromatic carbons (C-1 and C-3) would have distinct shifts from the four protonated aromatic carbons. The benzylic alcohol carbon (-CH₂OH) is expected around δ 65 ppm, while the benzylic piperidine carbon (-CH₂-N) would be found at a similar value, approximately δ 64 ppm. The carbons of the piperidine ring would appear in the upfield region, with the α-carbons (adjacent to nitrogen) around δ 54 ppm and the β- and γ-carbons resonating at approximately δ 26 ppm and δ 24 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-OH) ~142
Aromatic C (quaternary, C-CH₂N) ~138
Aromatic C-H 125 - 129
Ar-CH₂-OH ~65
Ar-CH₂-N ~64
Piperidine α-C ~54
Piperidine β-C ~26

Note: Data is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would show correlations between adjacent protons in the aromatic ring, helping to confirm their relative positions. Crucially, it would also show correlations between the different sets of methylene protons within the piperidine ring, allowing for a complete assignment of this spin system.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC experiment maps proton signals to the carbon atoms they are directly attached to. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2. For instance, it would confirm which ¹H signal at ~2.4 ppm corresponds to the ¹³C signal at ~54 ppm (the α-CH₂ group).

These 2D techniques are essential for resolving ambiguities and providing a comprehensive and verified structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs infrared radiation or scatters Raman light, these methods allow for the identification of specific functional groups.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. C-H stretching vibrations would also be prominent; aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretches from the methylene and piperidine groups would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). The C-O stretching vibration of the primary alcohol would result in a strong band in the 1000-1075 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed as a series of peaks between 1450 and 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong, sharp signals, making it an excellent technique for analyzing the benzene core of the molecule.

Table 3: Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Alcohol O-H Stretch 3200 - 3600 IR (Strong, Broad)
Aromatic C-H Stretch 3000 - 3100 IR/Raman (Medium)
Aliphatic C-H Stretch 2850 - 2960 IR/Raman (Strong)
Aromatic C=C Stretch 1450 - 1600 IR/Raman (Medium-Strong)
Alcohol C-O Stretch 1000 - 1075 IR (Strong)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound, the molecular formula is C₁₃H₁₉NO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, typically using a soft ionization technique like Electrospray Ionization (ESI), that matches this theoretical value to within a few parts per million (ppm) provides definitive proof of the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₉NO
Calculated Monoisotopic Mass ([M]) 205.1467 u

An experimental HRMS analysis would be expected to yield a value for the protonated molecule [M+H]⁺ that is extremely close to the calculated 206.1545, thus confirming the compound's identity.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern reveals the atomic positions within the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. A successful X-ray diffraction study would provide invaluable data. It would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the solid state. Of particular interest would be the orientation of the piperidine ring relative to the phenyl group and the details of the hydrogen bonding network formed by the alcohol's hydroxyl group, which would dictate the crystal packing arrangement.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

While this compound is an achiral molecule, and therefore does not exhibit enantiomerism, its chiral derivatives are of significant interest in various fields of chemistry and pharmacology. The introduction of a stereocenter, for instance through substitution on the piperidine ring or the benzylic carbon, would result in chiral molecules. Chiroptical spectroscopy techniques are indispensable tools for determining the enantiomeric purity and absolute configuration of such chiral derivatives. These non-destructive methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

The primary chiroptical methods include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). researchgate.netmdpi.com The combination of these techniques with quantum chemical calculations provides a powerful approach for the unambiguous assignment of the absolute configuration of chiral molecules. researchgate.net

Determination of Enantiomeric Purity

For a synthesized chiral derivative of this compound, establishing its enantiomeric purity is a critical step. Chiroptical methods can be highly effective for this purpose. The magnitude of the optical rotation or the circular dichroism signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (e.e.). A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero.

For instance, if a chiral derivative, such as (R)- or (S)-1-(3-(hydroxymethyl)benzyl)piperidin-2-one, were synthesized, its enantiomeric purity could be assessed by measuring its specific rotation at a defined wavelength (typically the sodium D-line at 589 nm) and comparing it to the specific rotation of the enantiomerically pure standard.

Hypothetical Data for Enantiomeric Purity Assessment of a Chiral Derivative

SampleSpecific Rotation [α]Enantiomeric Excess (e.e.)
Pure (R)-enantiomer+15.8°100%
Pure (S)-enantiomer-15.8°100%
Synthesized Batch+12.6°79.7%
Racemic Mixture0.0°0%

Note: The data presented in this table is hypothetical and for illustrative purposes for a potential chiral derivative of this compound.

Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is crucial for understanding its biological activity and reaction mechanisms. Chiroptical spectroscopy, particularly when combined with computational methods, is a reliable method for this determination.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov To assign the absolute configuration, the experimental ECD spectrum is compared with the theoretically calculated spectrum for a known configuration (e.g., the R-configuration). researchgate.net A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD is particularly sensitive to the stereochemical environment of all atoms in a molecule. Similar to ECD, the experimental VCD spectrum is compared with DFT-calculated spectra for a given enantiomer to determine the absolute configuration. nih.gov

Hypothetical ECD Data for a Chiral Derivative of this compound

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε for (R)-enantiomer (M⁻¹cm⁻¹)
210+8.2+8.5
225-3.5-3.7
250+1.1+1.3
280-0.4-0.5

Computational Chemistry and Theoretical Investigations of 3 Piperidinomethyl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and spectroscopic parameters with a favorable balance between accuracy and computational cost. nih.govnih.gov For [3-(Piperidinomethyl)phenyl]methanol, DFT calculations are instrumental in establishing its most stable three-dimensional arrangement and predicting its spectral characteristics.

The first step in a DFT study involves the optimization of the molecule's geometry to find its lowest energy conformation. chemrxiv.org For a flexible molecule like this compound, which contains multiple rotatable bonds, this process involves exploring the potential energy surface to identify stable conformers. chemrxiv.org The piperidine (B6355638) ring can exist in chair, boat, and twist-boat conformations, while rotation around the bonds connecting the phenyl ring, the methyl bridge, and the methanol (B129727) group gives rise to numerous spatial arrangements.

DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are used to perform these geometry optimizations. nih.govnih.gov The calculations would systematically adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The results would yield the optimized 3D coordinates of all atoms in the most stable state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond Lengths (Å) C(phenyl)-C(methyl)1.512
C(methyl)-N(piperidine)1.475
C(phenyl)-C(methanol)1.518
C(methanol)-O1.431
**Bond Angles (°) **C(phenyl)-C(methyl)-N(piperidine)112.5
C(aromatic)-C(phenyl)-C(methanol)120.3
C(phenyl)-C(methanol)-O111.8
Dihedral Angles (°) C-C-C-N178.5

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. scielo.br

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). scielo.brnih.gov These calculated shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. bris.ac.ukresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of molecular motion. nih.gov This theoretical infrared (IR) spectrum can be compared with experimental FT-IR spectra to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic parts, and the C-N stretching of the piperidine ring. nih.gov

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom TypePredicted ¹³C Shift (ppm)Atom TypePredicted ¹H Shift (ppm)
Phenyl C-CH₂OH141.5CH₂ (Methanol)4.65
Phenyl C-CH₂N139.2CH₂ (Methyl Bridge)3.48
Phenyl CH128.5 - 129.8Phenyl H7.20 - 7.35
CH₂ (Methanol)64.8Piperidine H (α to N)2.85
CH₂ (Methyl Bridge)62.1Piperidine H (other)1.45 - 1.70
Piperidine C (α to N)54.3OH2.50
Piperidine C (β to N)26.0
Piperidine C (γ to N)24.5

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties. nih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to fluctuate and transition between different conformations. This allows for the mapping of the free energy landscape, which can reveal the relative populations of different conformers and the energy barriers between them. nih.gov Such studies are critical for understanding how the molecule's flexibility might influence its interaction with biological targets. ijsrset.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me QSAR models are built on the principle that the structure of a molecule dictates its activity. researchgate.net

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity (e.g., receptor binding affinity, enzyme inhibition). For each compound, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. fiveable.menih.gov A validated QSAR model could then be used to predict the activity of new, untested compounds and to provide insights into which structural features are important for the desired biological effect. semanticscholar.org

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This technique is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule in the active site of a target protein. nih.gov

A docking study of this compound would involve:

Obtaining the 3D structure of a relevant protein target.

Defining the binding site within the receptor.

Using a docking algorithm to generate a multitude of possible binding poses of the ligand within the site.

Scoring these poses based on a function that estimates the binding free energy.

The results would provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. rsc.orgnih.gov For this compound, the hydroxyl group could act as a hydrogen bond donor and acceptor, the phenyl ring could engage in hydrophobic or π-stacking interactions, and the protonated piperidine nitrogen could form a crucial salt bridge with acidic residues like aspartate or glutamate (B1630785) in a receptor active site. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Receptor

ParameterValueInteracting Receptor Residues
Binding Affinity (kcal/mol) -8.2
Hydrogen Bonds 2Tyr82, Ser120
Salt Bridge 1Asp115 (with piperidine N⁺)
Hydrophobic Interactions 4Phe210, Leu180, Trp78
π-Cation Interaction 1Phe210 (with piperidine N⁺)

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potentials (MEP)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of a molecule. sapub.org

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. acadpubl.euresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another tool used to visualize the charge distribution and predict reactivity. bhu.ac.in The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). acadpubl.eubhu.ac.in For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydroxyl hydrogen and the hydrogens on the protonated piperidine nitrogen. researchgate.net

Table 4: Hypothetical FMO and MEP Data for this compound

ParameterValue (eV)Description
HOMO Energy -5.98Localized primarily on the phenyl ring.
LUMO Energy -0.85Distributed across the benzyl-piperidine moiety.
HOMO-LUMO Gap 5.13Indicates high chemical stability.
MEP Minimum -0.045 a.u.Located near the oxygen atom of the hydroxyl group.
MEP Maximum +0.052 a.u.Located around the hydroxyl hydrogen atom.

Reactivity and Reaction Mechanism Studies via Computational Methods

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules at an atomic level. For this compound, theoretical studies can elucidate potential reaction pathways, identify reactive sites, and predict the stability of intermediates and transition states. While specific computational studies focusing exclusively on the reactivity and reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining theoretical investigations of analogous structures, such as substituted benzyl (B1604629) alcohols and piperidine derivatives.

Density Functional Theory (DFT) is a predominant method for these investigations, offering a balance between computational cost and accuracy. Such studies can provide deep insights into various aspects of the compound's chemical behavior.

Potential Areas of Computational Investigation:

Oxidation of the Hydroxymethyl Group: A primary reaction pathway for benzyl alcohol and its derivatives is the oxidation of the hydroxymethyl group to form the corresponding aldehyde or carboxylic acid. Computational studies on benzyl alcohol oxidation have explored mechanisms involving various catalysts and oxidants. nih.govmdpi.comresearchgate.net For this compound, theoretical calculations could model the reaction energetics, including the activation barriers for hydrogen abstraction from the hydroxyl and methylene (B1212753) groups. mdpi.com Such studies can help in understanding the selectivity of different oxidizing agents. For instance, computational models can predict whether oxidation is more likely to occur at the benzylic alcohol or at the piperidine ring under specific conditions.

Reactivity of the Piperidine Moiety: The piperidine ring in this compound contains a nitrogen atom with a lone pair of electrons, making it a potential nucleophile and a site for protonation. Computational studies on piperidine derivatives have been used to investigate their conformational preferences and reactivity. mdpi.comnih.gov For the title compound, theoretical calculations could explore the proton affinity of the piperidine nitrogen and its reactivity towards electrophiles. DFT calculations can also be employed to study the mechanism of reactions involving the piperidine ring, such as N-alkylation or N-oxidation. acs.org

Mapping Electron Distribution and Reactive Sites: Molecular Electrostatic Potential (MEP) maps can be generated through computational methods to visualize the electron density distribution around the molecule. These maps are valuable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents. For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups, suggesting their susceptibility to abstraction.

Transition State Analysis: A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states. Computational methods allow for the optimization of transition state geometries and the calculation of their energies. This information is vital for determining the rate-limiting step of a reaction and for understanding the factors that influence the reaction rate. For potential reactions of this compound, such as its oxidation or substitution reactions, computational analysis of the transition states can provide a detailed picture of the bond-breaking and bond-forming processes.

Illustrative Data from Computational Studies on Analogous Systems:

While specific data for this compound is unavailable, the following table illustrates the type of information that can be obtained from computational studies on the reactivity of similar compounds. The data presented here is hypothetical and serves to demonstrate the potential output of such theoretical investigations.

Reaction StudiedComputational MethodCalculated ParameterHypothetical ValueSignificance
Oxidation of the hydroxymethyl groupDFT (B3LYP/6-31G)Activation Energy (kcal/mol)25.3Indicates the energy barrier for the reaction to occur.
Protonation of the piperidine nitrogenDFT (B3LYP/6-31G)Proton Affinity (kcal/mol)230.5Quantifies the basicity of the piperidine nitrogen.
C-H bond dissociation (benzylic)DFT (B3LYP/6-31G*)Bond Dissociation Energy (kcal/mol)88.7Relates to the ease of radical formation at the benzylic position.

This table contains hypothetical data for illustrative purposes only, as specific computational studies on the reactivity of this compound were not found in the surveyed literature.

Pharmacological and Biological Activity Profiling of 3 Piperidinomethyl Phenyl Methanol and Its Analogues

In Vitro and Ex Vivo Assessment of Antimicrobial Properties of Related Piperidinomethyl Compounds

The antimicrobial potential of piperidinomethyl compounds has been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

The antibacterial efficacy of various piperidinomethyl analogues has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, a series of novel oxazolidinones featuring a piperidine (B6355638) group were synthesized and assessed for their antibacterial activity against clinically isolated resistant bacterial strains. One compound, possessing an exo-cyanoethylidene group at the 4-position of the piperidine ring, was found to be two to threefold more potent than linezolid (B1675486) against penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae. nih.gov

In another study, newly synthesized piperidine derivatives were tested against pathogenic bacterial strains using the disc diffusion method. biointerfaceresearch.com The compounds were evaluated against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com One of the synthesized compounds, (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate, demonstrated excellent antibacterial activity when compared to the standard drug chloramphenicol. biointerfaceresearch.com

Furthermore, a study on piperidin-4-one derivatives revealed that these compounds exhibited significant antimicrobial activity when compared with ampicillin. biomedpharmajournal.org The in vitro antibacterial activity was screened against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the disk diffusion method. biomedpharmajournal.org

The table below summarizes the antibacterial activity of selected piperidinomethyl compounds.

Compound/DerivativeBacterial Strain(s)Activity/MIC ValueReference
Oxazolidinone with exo-cyanoethylidene piperidinePenicillin-resistant Staphylococcus pneumonia, Staphylococcus agalactiae2-3 fold more potent than linezolid nih.gov
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureus, Escherichia coliExcellent antibacterial activity compared to chloramphenicol biointerfaceresearch.com
Piperidin-4-one derivativesStaphylococcus aureus, Escherichia coli, Bacillus subtilisGood activity, comparable to ampicillin biomedpharmajournal.org
2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniaeMIC values of 32-512 µg/ml nih.gov

Investigations into the antifungal properties of piperidinomethyl analogues have shown promising results against various fungal species. A study of compounds isolated from Piper abutiloides identified three antifungal compounds, including conocarpan, which contains a piperidine-like structure. nih.gov These compounds showed different potencies against a panel of fungi, with eupomatenoid-6 demonstrating the strongest effect against Candida glabrata. nih.gov

In a separate study, piperidin-4-one derivatives were screened for their antifungal activity. biomedpharmajournal.org The results indicated that the thiosemicarbazone derivatives of piperidin-4-one exhibited very high antifungal activity, suggesting that the addition of this group enhanced the compound's efficacy. biomedpharmajournal.org Additionally, some synthesized piperidine derivatives showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

The antifungal activity of selected piperidinomethyl compounds is detailed in the table below.

Compound/DerivativeFungal Strain(s)Activity/MIC ValueReference
Eupomatenoid-6Candida glabrataMinimal inhibitory concentration of 0.3 µ g/spot nih.gov
Thiosemicarbazone derivatives of piperidin-4-oneNot specifiedVery high antifungal activity biomedpharmajournal.org
Various piperidine derivativesAspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicansVarying degrees of inhibition academicjournals.org
2,6-dipiperidino-1,4-dihalogenobenzenesCandida albicansMIC values of 32-512 µg/ml nih.gov

The antiviral potential of piperidinomethyl compounds has been explored against several viruses. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and evaluated as antiviral agents. nih.gov Preliminary biological evaluations showed that nearly half of these compounds possessed remarkable HIV inhibitory potencies in cellular assays. nih.gov One compound, FZJ13, displayed anti-HIV-1 activity comparable to 3TC. nih.gov Furthermore, another compound, FZJ05, exhibited significant potency against influenza A/H1N1 in Madin-Darby canine kidney cells, with EC50 values much lower than those of ribavirin, amantadine, and rimantadine. nih.gov

Another study focused on new derivatives of N-substituted piperidines and their antiviral activity against the influenza A/H1N1 virus. mdpi.com Several of the synthesized heterorganic compounds demonstrated antiviral activity, with some showing efficacy comparable to the commercially available drug oseltamivir (B103847) (Tamiflu) at similar or lower concentrations. mdpi.com

The table below presents the antiviral activity of specific piperidinomethyl analogues.

Compound/DerivativeVirusCell LineActivity (IC50/EC50)Reference
FZJ13HIV-1Not specifiedComparable to 3TC nih.gov
FZJ05Influenza A/H1N1Madin-Darby canine kidney cellsEC50 values lower than ribavirin, amantadine, and rimantadine nih.gov
Heterorganic piperidine derivatives (compounds 8 and 11)Influenza A/H1N1MDCK cellsEfficacy comparable to oseltamivir mdpi.com
Isatin (B1672199) derivatives with piperidine moiety (compound 9)Influenza virus H1N1MDCK cellsIC50 value of 0.0027 µM nih.gov

Cytotoxicity Investigations in Cellular Models

The cytotoxic effects of piperidinomethyl analogues have been assessed in various cellular models. In one study, novel phenacyl derivatives of alkyl piperidine were synthesized and evaluated for their cytotoxicity using the brine shrimp lethality assay. pjps.pk This assay is a preliminary method to assess the potential toxicity of chemical compounds. The study reported the synthesis and characterization of these new compounds, indicating their potential for further biological evaluation. pjps.pk

Another study investigated isatin derivatives, some of which contained a piperidine moiety, and determined their 50% cytotoxic concentration (CC50) on MDCK and Vero cell lines as part of an antiviral activity assessment. nih.gov One of the safest compounds, compound 7, had a CC50 value of 315,578.68 µM. nih.gov

Compound/DerivativeCellular ModelAssayResultReference
Novel phenacyl derivatives of alkyl piperidineBrine shrimpLethality assayEvaluated for cytotoxicity pjps.pk
Isatin derivative with piperidine moiety (compound 7)MDCK and Vero cellsCytotoxicity assayCC50 value of 315,578.68 µM nih.gov

Analgesic Activity Research in Preclinical Models

The analgesic potential of piperidinomethyl compounds has been investigated in preclinical models of pain. A study on synthetic quaternary salts of alkyl piperidine with various phenacyl bromides explored their possible analgesic activity using the tail immersion method in mice. nih.govpjps.pk The results showed that the synthesized compounds exhibited varying degrees of analgesic activity when compared to the standard drug pethidine. nih.govpjps.pk Both parent compounds, piperidine-2-methanol and piperidine-2-ethanol, showed a low degree of analgesic activity, which was enhanced in their derivatives. pjps.pk

Another investigation focused on derivatives of 4-(4'-bromophenyl)-4-piperidinol and their activity against pain. nih.gov The study found that the parent compound and its two phenacyl derivatives exhibited a highly significant analgesic effect. nih.gov

The table below summarizes the findings from preclinical analgesic studies.

Compound/DerivativePreclinical ModelAssayResultReference
Synthetic quaternary salts of alkyl piperidineMiceTail immersion methodVarying degrees of analgesic activity compared to pethidine nih.govpjps.pk
Derivatives of 4-(4'-bromophenyl)-4-piperidinolNot specifiedNot specifiedHighly significant analgesic effect nih.gov

Modulation of Platelet Aggregation Pathways

The ability of piperidinomethyl analogues to modulate platelet aggregation has been a focus of research. A series of 3-carbamoylpiperidines (nipecotamides) were designed and tested for their inhibitory action against adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation of human platelets. nih.gov The study found that incorporating a nitric ester moiety, which can release nitric oxide, into the nipecotamide (B1220166) structure increased the inhibitory activity. nih.gov

In another study, derivatives of 4-(4'-bromophenyl)-4-piperidinol were investigated for their effect on platelet aggregation. nih.gov One of the compounds, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide, was identified as the most active compound against platelet aggregating factor-induced aggregation with an IC50 of 0.06 mM. nih.gov

The table below presents data on the modulation of platelet aggregation by piperidinomethyl compounds.

Compound/DerivativeInducer of AggregationSystemActivity (IC50)Reference
3-carbamoylpiperidines (nipecotamides) with nitric ester moietyAdenosine diphosphate (ADP)Human plateletsIncreased inhibitory activity nih.gov
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromidePlatelet aggregating factorNot specified0.06 mM nih.gov

Receptor Binding and Enzyme Inhibition Assays

The pharmacological profile of [3-(Piperidinomethyl)phenyl]methanol and its analogues has been a subject of interest in medicinal chemistry, particularly concerning their interactions with various receptors and enzymes. While comprehensive data on the parent compound is limited in publicly accessible literature, studies on structurally related molecules provide insights into its potential biological activities.

Ligand Interactions with Serotonin (B10506) Receptors (e.g., 5-HT1A)

Direct studies detailing the binding affinity and functional activity of this compound at serotonin receptors, including the 5-HT1A subtype, are not extensively documented. However, the 3-phenylpiperidine (B1330008) moiety is a recognized pharmacophore in ligands targeting central nervous system receptors. Research on related 3-phenylpiperidine derivatives has shown that modifications to the phenyl ring and the piperidine nitrogen can significantly influence receptor affinity and selectivity. For instance, certain derivatives have been investigated for their activity as selective dopamine-autoreceptor agonists, with some also being assessed for serotonin-receptor stimulating activity, though none was observed in the tested compounds. nih.gov The presence of a hydroxymethyl group on the phenyl ring in this compound introduces a polar functional group that could influence receptor interactions, but specific binding data remains to be elucidated through dedicated receptor binding assays.

Opioid Receptor Binding and Functional Characterization

The potential for this compound and its analogues to interact with opioid receptors is an area of exploratory research. The piperidine scaffold is a core structural element in many well-known opioid analgesics. Analogues of a 4-phenylpiperidin-4-ol (B156043) scaffold have been reported to act as mu-opioid receptor agonists. nih.gov The specific substitution pattern of this compound, with the piperidinomethyl group at the meta-position of the phenylmethanol, differentiates it from classical opioid structures. Functional characterization of this compound and its close analogues through in vitro assays, such as radioligand binding and GTPγS binding assays, would be necessary to determine their affinity and efficacy at mu, delta, and kappa opioid receptors.

Neurobiological Activity Profiling

The neurobiological activity of piperidine derivatives is diverse, with many compounds exhibiting effects on the central nervous system (CNS). ontosight.ai For instance, 3-phenylpiperidine derivatives have been synthesized and evaluated for their central dopamine-autoreceptor stimulating activity. nih.gov These studies highlight the importance of the 3-phenylpiperidine moiety for high potency and selectivity. nih.gov While these findings pertain to analogues, they suggest that this compound could potentially exhibit CNS activity. However, specific neurobiological profiling of this compound, including its effects on neurotransmitter levels, neuronal firing rates, and behavioral outcomes in animal models, has not been reported.

Anti-inflammatory Response Investigations

The anti-inflammatory potential of piperidine-containing compounds has been noted in various studies. ontosight.ai For example, an indomethacin (B1671933) ester incorporating a piperidinomethylphenoxy group has been shown to possess anti-inflammatory effects. While this suggests that the piperidinomethyl moiety can be a component of anti-inflammatory agents, direct investigations into the anti-inflammatory response of this compound are lacking. Future studies could involve in vitro assays to measure the inhibition of pro-inflammatory cytokines and enzymes, as well as in vivo models of inflammation to assess its potential therapeutic efficacy.

Molluscicidal Efficacy Studies

A significant area of research for compounds structurally related to this compound is their potential as molluscicides, which are agents used to control snail populations that act as intermediate hosts for parasites such as Schistosoma.

Research has demonstrated that certain Schiff base derivatives of aminophenyl compounds exhibit molluscicidal activity. For instance, N-Salicylidene-3-(aminomethyl)aniline, a precursor to the target compound, can be used to synthesize Schiff bases that have been evaluated for their biological activities. While specific data on the molluscicidal efficacy of this compound is not available, studies on related heterocyclic compounds provide a basis for its potential in this application.

For example, various newly synthesized thiophene, thiadiazole, and pyrazole (B372694) derivatives have shown moderate molluscicidal activity against Biomphalaria alexandrina snails. nih.gov Similarly, the molluscicidal activity of N-tritylmorpholine has been well-documented, showing high toxicity to the intermediate-host snails of Schistosomatidae at low concentrations. nih.gov Another study on nitrosalicylanilides also highlights the evaluation of these compounds for their molluscicidal properties. nih.gov The synthesis of novel pyrazole heterocycles has also been undertaken with the aim of testing their efficacy as molluscicidal agents against Biomphalaria alexandrina. researchgate.net

The following table summarizes the molluscicidal activity of some relevant compounds, providing context for the potential evaluation of this compound and its analogues.

Compound ClassTarget Snail SpeciesActivity LevelReference
Thiophene, Thiadiazole, and Pyrazole derivativesBiomphalaria alexandrinaModerate nih.gov
N-TritylmorpholineIntermediate-host snails of SchistosomatidaeHigh nih.gov
NitrosalicylanilidesNot specifiedEvaluated nih.gov
Pyrazole heterocyclesBiomphalaria alexandrinaTested researchgate.net

These findings suggest that the structural class to which this compound belongs is of interest for the development of new molluscicidal agents. Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives against various snail species.

Future Research Directions and Translational Perspectives

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Future research should prioritize comprehensive SAR and SPR studies to unlock the full therapeutic potential of the [3-(Piperidinomethyl)phenyl]methanol scaffold. These investigations will be crucial in identifying the key molecular features that govern biological activity and physicochemical properties. A systematic exploration of substitutions on both the phenyl ring and the piperidine (B6355638) nucleus is warranted.

A hypothetical SAR exploration could involve the systematic introduction of different functional groups at key positions, as outlined in the table below.

Modification SiteProposed SubstituentsPotential Impact on Activity/Properties
Phenyl Ring (positions 2, 4, 5, 6)-Halogens (F, Cl, Br) -Alkoxy (e.g., -OCH3) -Alkyl (e.g., -CH3) -Nitrile (-CN) -Nitro (-NO2)-Modulation of electronic properties for enhanced target binding. -Alteration of lipophilicity and metabolic stability.
Piperidine Nitrogen-Methyl, Ethyl, Propyl -Benzyl -Other cyclic amines-Influence on basicity (pKa) and target interaction. -Modification of solubility and membrane permeability.
Benzylic Alcohol-Esterification -Etherification -Oxidation to aldehyde or carboxylic acid-Creation of prodrugs. -Alteration of hydrogen bonding capacity and metabolic fate.
Table 1: Proposed Modifications for SAR and SPR Studies of this compound.

Development of Novel Therapeutic Lead Compounds

The this compound scaffold holds promise as a foundation for developing novel therapeutic lead compounds for a range of diseases, particularly those affecting the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-active drugs. nih.gov The development of derivatives could lead to potent and selective inhibitors for targets such as the presynaptic choline (B1196258) transporter (CHT) or dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are implicated in Alzheimer's disease. nih.govnih.gov

Future work should involve screening a library of this compound analogs against a panel of CNS-related targets. Promising hits would then undergo lead optimization to enhance potency, selectivity, and drug-like properties. This process aims to identify clinical candidates with favorable efficacy and safety profiles.

Development of Advanced Methodologies for Synthesis and Characterization

The development of efficient and stereoselective synthetic routes is paramount for the exploration of this compound and its derivatives. While general methods for the synthesis of piperidine-containing compounds exist, the specific synthesis of enantiomerically pure 3-substituted piperidines can be challenging. nih.govresearchgate.net

Future research should focus on developing novel catalytic enantioselective methods for the synthesis of chiral analogs of this compound. nih.govorganic-chemistry.org Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have shown promise in the synthesis of enantioenriched 3-substituted piperidines and could be adapted for this purpose. nih.govorganic-chemistry.org

Advanced characterization techniques will also be essential to confirm the structure and purity of newly synthesized compounds. These include multidimensional NMR spectroscopy, X-ray crystallography, and chiral chromatography to resolve and characterize stereoisomers.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Computational tools can be employed to predict a wide range of properties, thereby reducing the time and cost associated with experimental studies.

In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles. researchgate.netresearchgate.netmdpi.comnih.gov Machine learning algorithms, trained on large datasets of known bioactive molecules, can predict the biological activity of new analogs against specific targets. nih.govresearchgate.netgithub.com This approach enables the prioritization of the most promising compounds for synthesis and experimental testing. nih.govresearchgate.net

Computational ApproachApplication to this compound DerivativesExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Develop models correlating structural features with biological activity.Prediction of potency for virtual compounds; guidance for rational design.
Pharmacophore ModelingIdentify the 3D arrangement of essential features for target binding.Virtual screening of compound libraries to find new hits.
Molecular DockingSimulate the binding of derivatives to the active site of a target protein.Prediction of binding affinity and orientation; elucidation of binding mode.
ADMET PredictionPredict properties such as solubility, permeability, metabolism, and toxicity.Early-stage filtering of compounds with poor drug-like properties. nih.govnih.gov
Machine Learning-Based Bioactivity PredictionTrain models to predict activity against various biological targets. nih.govchemrxiv.orgIdentification of potential new therapeutic applications for the scaffold. researchgate.net
Table 2: Application of AI and Machine Learning in the Discovery of this compound-Based Compounds.

By embracing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for [3-(Piperidinomethyl)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Route 1 : Reacting 3-bromobenzyl alcohol with piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) at 80–100°C for 12–24 hours .
  • Route 2 : Reductive amination of 3-formylphenylmethanol with piperidine using NaBH₄ or Pd/C hydrogenation .
    Key Variables :
SolventTemperature (°C)CatalystYield Range
DMF80K₂CO₃60–75%
Acetonitrile100None50–65%
  • Optimization Tip : Higher yields are achieved with excess piperidine (1.5–2 eq) and inert atmosphere .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the piperidine methylene (δ 2.3–2.8 ppm) and benzyl alcohol (δ 4.6 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • HPLC : Reverse-phase C18 columns (MeOH:H₂O = 70:30) assess purity (>97% by area normalization) .
  • Mass Spectrometry : ESI-MS identifies [M+H]⁺ at m/z 206.1 .
  • Thermal Analysis : DSC confirms melting point (if crystalline) and decomposition behavior .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Hazards : Irritant (skin/eyes); avoid inhalation (use fume hoods). No acute toxicity data, but structural analogs show CNS effects .
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap. Seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scale-up syntheses?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF). DMF enhances nucleophilicity but may require post-reaction purification .
  • Catalysis : Pd(OAc)₂/Xantphos improves coupling efficiency in aryl halide intermediates (yield ↑20% vs. uncatalyzed) .
  • Continuous Flow Reactors : Reduce reaction time (2–4 hours vs. 24 hours batch) and improve consistency (RSD <5%) .

Q. What strategies resolve contradictory purity or spectral data for this compound across studies?

  • Methodological Answer :
  • Purity Discrepancies : Use orthogonal methods (HPLC + ¹H NMR) to rule out solvent residues or degradation. For example, a reported 97% purity (HPLC) may drop to 92% via NMR if residual DMF is present .
  • Melting Point Variability : DSC analysis under nitrogen minimizes oxidative decomposition. Literature reports (e.g., 234–236°C for analogs ) should align with controlled heating rates (5°C/min) .

Q. How do structural modifications to the piperidine ring affect the biological activity of this compound?

  • Methodological Answer :
  • SAR Studies :
ModificationImpact on Activity
N-Methylation (piperidine)↓ Solubility, ↑ LogP (reduced CNS penetration)
Ring Expansion (azepane)Alters binding to GABA receptors
  • Testing : Use in vitro assays (e.g., enzyme inhibition) with IC₅₀ comparisons. For example, replacing piperidine with morpholine reduces affinity for cytochrome P450 by 40% .

Q. What mechanistic insights explain the interactions of this compound with biological targets?

  • Methodological Answer :
  • Binding Studies : Surface plasmon resonance (SPR) or ITC quantifies affinity (Kd) for targets like serotonin receptors. Structural analogs show Kd = 120 nM .
  • Molecular Dynamics : Simulate interactions with homology models (e.g., dopamine D2 receptor). The piperidine methylene group forms van der Waals contacts with hydrophobic pockets .
  • Metabolic Pathways : LC-MS/MS tracks metabolites in hepatocyte assays; primary oxidation occurs at the benzyl alcohol position .

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Feasible Synthetic Routes

Reactant of Route 1
[3-(Piperidinomethyl)phenyl]methanol
Reactant of Route 2
[3-(Piperidinomethyl)phenyl]methanol

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